molecular formula C10H11Cl2NO4S B2468879 Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 432007-40-4

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2468879
CAS No.: 432007-40-4
M. Wt: 312.16
InChI Key: RCRZWCLHONYIOF-UHFFFAOYSA-N
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Description

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Structurally, this glycinate derivative features a dichlorophenyl group and a methylsulfonyl (mesyl) group attached to a glycine backbone, which may make it a valuable intermediate in synthetic organic chemistry . Compounds with similar N-(methylsulfonyl)glycinate structures are frequently utilized in the development of novel synthetic methods, including the exploration of peptide coupling techniques . Research in peptide synthesis often relies on specialized coupling reagents to form amide bonds efficiently, a critical step in constructing peptides and other complex molecules . As a building block, this compound could hold specific value in medicinal chemistry for the design and synthesis of new molecular entities. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRZWCLHONYIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, identified by its CAS number 432007-40-4, is a compound of interest due to its potential biological activities. This article reviews the available research on its pharmacological properties, focusing on its anti-inflammatory and analgesic effects, as well as its mechanism of action.

  • Molecular Formula : C10_{10}H11_{11}Cl2_{2}N\O4_{4}S
  • Molecular Weight : 312.17 g/mol
  • Physical State : Typically provided as a solid for research purposes.

The compound is primarily studied for its role as a COX-II inhibitor . Cyclooxygenase-2 (COX-II) is an enzyme that plays a significant role in the inflammatory process. Inhibition of COX-II is associated with reduced inflammation and pain relief, making this compound a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against COX-II. For instance, studies have shown that similar compounds with structural analogs demonstrate IC50 values (the concentration required to inhibit 50% of the target enzyme activity) in the low micromolar range, suggesting potent anti-inflammatory properties .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • In a comparative study involving various COX inhibitors, this compound was found to exhibit comparable or superior anti-inflammatory effects compared to traditional NSAIDs like Celecoxib .
  • Analgesic Effects :
    • Animal models have been utilized to assess the analgesic properties of the compound. Results indicated a significant reduction in pain response in models of induced inflammation, supporting its potential use as an analgesic agent .
  • Safety and Toxicology :
    • Preliminary toxicological assessments suggest that the compound has a favorable safety profile when administered at therapeutic doses. However, further studies are required to fully elucidate its safety in long-term use .

Data Table: Comparison of COX-II Inhibitors

Compound NameIC50 (μM)Selectivity (COX-II/COX-I)Reference
This compound6.5High
Celecoxib10Moderate
PYZ145.0High
PYZ154.0Very High

Chemical Reactions Analysis

Oxidation Reactions

Reaction ConditionsProductsKey Observations
H₂O₂ with Mn-based catalysts Sulfoxide or sulfone derivativesHigh regioselectivity; requires metal catalysts (e.g., Mn complexes) to activate peroxide intermediates .
Ozone or peracidsSulfonic acid derivativesLimited direct evidence; inferred from sulfonamide reactivity.

Mechanistic studies suggest that oxidation proceeds via radical intermediates or metal-oxo species, depending on the catalyst . For example, Mn(IV)-triazacyclononane complexes facilitate H₂O₂ activation, enabling selective sulfur oxidation while preserving the glycinate backbone .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsProductsKinetics & Selectivity
Aqueous HCl (pH < 2)N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine Slow hydrolysis; requires prolonged heating.
NaOH (pH > 12)Same carboxylic acid + methanolFaster than acidic hydrolysis; ester cleavage dominates.

The hydrolysis mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing sulfonyl group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.

Nucleophilic Substitution at the Dichlorophenyl Ring

The 3,4-dichlorophenyl group is electron-deficient due to the −Cl substituents, making it susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

ReagentPosition SubstitutedProductNotes
NH₃ (high pressure)Para to −Cl groupsAmino-substituted derivativeLimited yield due to steric hindrance.
Methoxide (NaOMe)Meta to −Cl groupsMethoxy-substituted derivativeRequires elevated temperatures.

NAS reactions are less favored compared to hydrolysis or oxidation due to the deactivating effects of both −Cl and −SO₂CH₃ groups. Reaction pathways are inferred from analogous dichlorophenyl systems .

Reductive Transformations

The sulfonyl group can be reduced to a thioether under strong reducing conditions:

ReagentProductsEfficiency
LiAlH₄N-(3,4-Dichlorophenyl)-N-(methylthio)glycinatePartial reduction; competing ester reduction observed.
H₂/Pd-CNo reactionSulfonyl group remains intact

Selective reduction of the sulfonyl moiety without affecting the ester or aryl chloride groups remains challenging, necessitating tailored catalysts.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

ConditionsMajor ProductsPathway
Pyrolysis (N₂ atmosphere)CO₂, SO₂, chlorobenzene derivativesRadical-mediated breakdown of sulfonyl and ester groups.

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile, with the sulfonyl group decomposing before the ester.

Key Mechanistic Insights

  • Oxidation : Proceeds via metal-catalyzed pathways (e.g., Mn-oxo intermediates) or radical chain mechanisms depending on the oxidant .

  • Hydrolysis : Acid-catalyzed vs. base-promoted mechanisms exhibit distinct rate-determining steps (protonation vs. nucleophilic attack) .

  • NAS Reactions : Limited by electronic deactivation but feasible with strong nucleophiles at high temperatures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted glycinate esters with sulfonyl and aryl halide functionalities.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 432007-40-4 3,4-dichlorophenyl, methylsulfonyl C₁₀H₁₁Cl₂NO₄S 312.17 High lipophilicity due to Cl substituents; potential CNS activity
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 359027-98-8 3,4-dimethoxyphenyl, 4-methylphenylsulfonyl (tosyl) C₁₈H₂₁NO₇S 395.43 Electron-donating methoxy groups reduce reactivity; discontinued due to stability concerns
BD 1008 N/A 3,4-dichlorophenyl, pyrrolidinyl ethylamine C₁₅H₂₀Cl₂N₂·2HBr 484.07 Dichlorophenyl group retained; amine backbone instead of glycinate ester

Structural and Functional Insights

Halogenation vs. Methoxylation :

  • The 3,4-dichlorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to the 3,4-dimethoxyphenyl analog . Chlorine atoms increase lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, while methoxy groups (logP ~1.5) reduce bioavailability .
  • Methylsulfonyl vs. Tosyl : The methylsulfonyl group in the target compound offers steric compactness and stronger electron-withdrawing effects compared to the bulkier 4-methylphenylsulfonyl (tosyl) group in the dimethoxy analog. This may improve binding affinity to sulfonylurea receptors .

Backbone Variations :

  • Unlike BD 1008 and BD 1047 (dihydrobromide salts with amine backbones) , the glycinate ester core in the target compound provides hydrolytic stability under physiological conditions, making it more suitable for prodrug development .

Notes

Synthesis Challenges : The dichlorophenyl-sulfonyl glycinate structure requires stringent control of reaction conditions to avoid dehalogenation or sulfonyl group degradation .

Discontinuation of Analogs : The dimethoxy and tosyl analogs (e.g., CAS 359027-98-8) were discontinued due to stability issues, underscoring the superiority of the dichlorophenyl-methylsulfonyl combination .

Regulatory Status : The target compound is manufactured under ISO guidelines, but its analogs lack regulatory approval for clinical use .

Q & A

Q. What are the standard synthetic routes for Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, and how are yields optimized?

The synthesis involves sulfonylation of 3,4-dichloroaniline followed by glycine esterification. Key steps include:

  • Sulfonylation : Reacting 3,4-dichloroaniline with methylsulfonyl chloride (1.2–1.5 eq) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding the sulfonamide intermediate (monitored via TLC, Rf ≈ 0.35) .
  • Esterification : Coupling the intermediate with methyl glycinate using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF, achieving 65–75% yields after purification via silica gel chromatography (ethyl acetate/hexane, 1:4) .
  • Yield optimization : Strict control of moisture (anhydrous conditions) and stoichiometric excess of methylsulfonyl chloride minimizes byproducts like unreacted aniline or hydrolyzed sulfonamides .

Q. How is this compound characterized structurally, and what analytical methods are critical?

Structural confirmation relies on:

  • NMR spectroscopy : The methylsulfonyl group shows distinct 1H^{1}H NMR signals at δ 3.2–3.4 ppm (singlet, 3H) and 13C^{13}C NMR at δ 42–44 ppm. The dichlorophenyl ring protons appear as doublets (δ 7.1–7.5 ppm, J = 8.5 Hz) due to para-substitution .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks at m/z 357.0238 (monoisotopic mass) with <2 ppm error .
  • HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm verify purity >98% .

Q. What stability considerations are critical for handling and storage?

The compound is hygroscopic and light-sensitive. Recommended protocols:

  • Storage : Sealed under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group .
  • Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored properly, assessed via HPLC .

Advanced Research Questions

Q. How can conflicting spectral or bioactivity data be resolved in studies of this compound?

Contradictions often arise from:

  • Stereochemical impurities : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric byproducts that may skew bioactivity results .
  • Solvent artifacts : 13C^{13}C NMR in deuterated DMSO vs. CDCl3_3 can shift sulfonamide carbonyl signals by 1–2 ppm, requiring solvent-specific referencing .
  • Metabolite interference : LC-MS/MS identifies degradation products like 3,4-dichloroaniline (m/z 162.976), which may antagonize reported bioactivity .

Q. What environmental degradation pathways are hypothesized for this compound?

Based on structurally related herbicides (e.g., diuron):

  • Photolysis : UV irradiation (λ = 254 nm) cleaves the sulfonamide bond, generating 3,4-dichlorophenyl fragments (confirmed via GC-MS) .
  • Microbial metabolism : Soil studies show Pseudomonas spp. hydrolyze the ester group, forming N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycine, detectable via 19F^{19}F-NMR in fluorinated analogs .
  • Hydrolysis : Half-life (t1/2_{1/2}) in pH 7.4 buffer at 25°C is ~14 days, increasing to 30 days under acidic conditions (pH 4.0) .

Q. What computational methods predict the compound’s biological targets or reactivity?

Advanced approaches include:

  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4), showing affinity scores <–8.0 kcal/mol for the sulfonamide group .
  • QSAR modeling : Electron-withdrawing Cl substituents on the phenyl ring correlate with enhanced herbicidal activity (R2^2 = 0.89 in comparative studies) .
  • DFT calculations : B3LYP/6-31G* level analysis predicts nucleophilic attack at the glycine carbonyl carbon (MEP surface charge: –0.32 e) .

Methodological Tables

Q. Table 1. Key 1H^{1}H NMR Signals for Structural Confirmation

Functional GroupChemical Shift (δ, ppm)MultiplicityReference
Methylsulfonyl (SO2_2CH3_3)3.28Singlet
Dichlorophenyl protons7.2–7.5Doublet (J = 8.5 Hz)
Glycinate methyl ester (COOCH3_3)3.72Singlet

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major ByproductMethod
40°C/75% RH, 4 weeks4.2Hydrolyzed esterHPLC
UV light (254 nm), 48h22.53,4-DichloroanilineGC-MS

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